Bienvenue dans la boutique en ligne BenchChem!

5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide

Catalysis C–H activation Copper complexes

5-Bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide (CAS 92152-48-2) is a differentiated aroylhydrazone Schiff base whose 5-bromo substituent and dual hydroxyl functionality enable unique 1D polynuclear Cu(II) architectures unattainable with non-brominated or 5-chloro/5-nitro analogs. This structural specificity delivers: (1) ~1.5× higher catalytic yields in microwave-assisted C–H oxidation (44% benzaldehyde from toluene), (2) ~125-fold anticancer potency enhancement upon HSA complexation (IC₅₀ 0.69–0.92 μM vs MCF-7), and (3) a validated antifungal pharmacophore (SB-AF-1002 series) achieving 100% murine survival in systemic mycoses. Procure this exact building block to preserve architecture-dependent catalytic and biological performance.

Molecular Formula C14H11BrN2O3
Molecular Weight 335.157
CAS No. 92152-48-2
Cat. No. B2954348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide
CAS92152-48-2
Molecular FormulaC14H11BrN2O3
Molecular Weight335.157
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)O
InChIInChI=1S/C14H11BrN2O3/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18/h1-8,18-19H,(H,17,20)/b16-8+
InChIKeyMULGUYWFAXVEDZ-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide (CAS 92152-48-2): Core Identity and Compound-Class Context for Sourcing Decisions


5-Bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide (CAS 92152-48-2; molecular formula C₁₄H₁₁BrN₂O₃; molecular weight 335.16 g/mol) is an aroylhydrazone Schiff base formed by condensation of 5-bromo-2-hydroxybenzohydrazide with salicylaldehyde. It belongs to the salicylaldehyde benzoylhydrazone class and is primarily employed as a polydentate ligand for transition-metal coordination chemistry [1]. The compound is commercially available from major chemical suppliers, typically at ≥95% purity , and serves as a key building block for synthesizing catalytically active polynuclear Cu(II) complexes, antiproliferative Cu(II) agents, and broad-spectrum antifungal acylhydrazone derivatives [1][2].

Why Simple Salicylaldehyde Hydrazones Cannot Replace 5-Bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide in Metal-Complex-Driven Applications


Generic substitution within the salicylaldehyde benzoylhydrazone class is not straightforward because the 5-bromo substituent on the benzohydrazide ring, together with the dual hydroxyl functionality, dictates both the electronic character of the metal-binding pocket and the nuclearity of the resulting Cu(II) complex. The non-brominated parent ligand (N'-(2-hydroxybenzylidene)benzohydrazide) lacks the electron-withdrawing bromine that tunes the Lewis acidity of the Cu(II) center and does not spontaneously form the 1D polynuclear architecture that has been shown to be critical for catalytic rate enhancement [1]. Likewise, replacement with 5-chloro or 5-nitro analogs has been demonstrated to produce Cu(II) complexes with diminished antimicrobial activity relative to the brominated congeners [2]. These structure-driven performance gaps mean that substituting a generic, non-brominated, or differently halogenated hydrazone for this specific compound leads to a measurably different complex architecture and biological or catalytic outcome—not simply a like-for-like exchange.

5-Bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide: Comparator-Anchored Quantitative Differentiation Evidence


Polynuclear vs. Dinuclear Cu(II) Complex: Cyclohexane Oxidation Yield Advantage for the Ligand's 1D Polymer Architecture

The 1D polynuclear Cu(II) complex (1) constructed from (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (H₂L) delivers a 50% higher cyclohexane oxidation yield than the dinuclear Cu(II) complex [CuL(Pz)]₂ (2) and a 26% higher yield than [CuL(Py)]₂ (3), all derived from the identical ligand, under the same solvent-free microwave-assisted conditions. The yield gap narrows when comparing the two dinuclear congeners among themselves, underscoring that the polynuclear architecture uniquely accessible with this ligand is the primary performance driver [1].

Catalysis C–H activation Copper complexes

Polynuclear vs. Dinuclear Cu(II) Complex: Toluene-to-Benzaldehyde Oxidation Selectivity and Yield Advantage

Under identical solvent-free microwave conditions, the polynuclear Cu(II) complex 1 derived from this ligand achieves a 44% yield of benzaldehyde from toluene, exceeding dinuclear complex 2 by 14 percentage points (+47% relative) and complex 3 by 6 percentage points (+16% relative). The polynuclear architecture uniquely suppresses over-oxidation of the aromatic ring, a selectivity feature not observed with the dinuclear isomers [1].

Selective oxidation Toluene oxidation Benzaldehyde synthesis

Cu(II) Complex Anticancer Selectivity: Tumor Cell Line IC₅₀ vs. Normal Fibroblast Safety Window

The Cu(II) complex [Cu(L)(Ind)NO₃] derived from the tridentate (E)-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide Schiff base ligand (HL) exhibits IC₅₀ values of 1.53 μM (MCF-7) and 1.78 μM (MCF-7/ADR), representing a 56–58-fold improvement over the free ligand (HL, IC₅₀ = 86.2–89.5 μM). Furthermore, complexation with human serum albumin to form HSA-[Cu(L)] further reduces the IC₅₀ to 0.69–0.92 μM while maintaining a >3.7-fold selectivity window against normal WI-38 fibroblasts [1].

Antiproliferative Copper prodrug Cancer selectivity

In Vivo Antifungal Efficacy: SB-AF-1002 Derived from the 5-Bromo-2-hydroxybenzylidene Scaffold Outperforms Standard-of-Care Azoles in Systemic Infection Models

SB-AF-1002 (2,4-dibromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide), a derivative that retains the 5-bromo-2-hydroxybenzylidene pharmacophore of the target compound, demonstrated 100% survival in a murine cryptococcosis model versus 30% survival with fluconazole at equivalent dosing (10 mg/kg/day oral), and achieved 100% survival as prophylactic therapy in an aspergillosis model versus 30% survival with voriconazole [1]. This in vivo superiority validates the 5-bromo-2-hydroxybenzylidene scaffold as a critical structural determinant for antifungal acylhydrazone development.

Antifungal Invasive fungal infection Acylhydrazone

Brominated vs. Chloro/Nitro Analogs: Enhanced Antimicrobial Activity of Cu(II) Complexes with 5-Bromo-Substituted Salicylaldehyde Benzoylhydrazones

Among a systematic series of sulfazine-containing Cu(II) complexes with substituted salicylaldehyde benzoylhydrazones (substituents: H, 5-Cl, 5-Br, 5-NO₂, 3,5-Cl₂, and 3,5-Br₂), the complexes derived from 3,5-dibromosalicylaldehyde benzoylhydrazone exhibited the maximum antimicrobial activity across nine Gram-positive and Gram-negative microorganisms. The 5-bromo-substituted congener consistently outperformed the 5-chloro and 5-nitro analogs, indicating that bromine's polarizability and leaving-group potential confer a measurable antimicrobial advantage within this ligand class [1].

Antimicrobial Copper complexes Structure-activity relationship

Vanadium Complex Structural Versatility: Ligand-Controlled Nuclearity as a Function of V Precursor

The Schiff base ligand composed of 5-bromosalicylaldehyde and 2-hydroxybenzhydrazide (i.e., the target compound) yields distinct V(IV) and V(V) complex architectures depending on the vanadium precursor: mononuclear [VO(HL)(acac)] from [VO(acac)₂], dinuclear [V₂O₃(HL)₂] from VOSO₄, and polynuclear products from V₂O₅. This precursor-dependent structural diversity is not observed to the same degree with the non-brominated or 5-chloro analogs, where mononuclear species predominate regardless of the V source [1].

Coordination chemistry Vanadium complexes Schiff base ligands

5-Bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide: Evidence-Based Application Scenarios for Procurement Prioritization


Catalyst Development for Selective Hydrocarbon Oxidation

Research groups designing microwave-assisted C–H oxidation catalysts should prioritize this ligand because its derived 1D polynuclear Cu(II) complex achieves up to 44% benzaldehyde yield from toluene and 39% KA oil from cyclohexane—approximately 1.5× the yield of dinuclear complexes of the same ligand—enabling more efficient use of the copper catalyst inventory [1]. The solvent-free conditions and mild temperatures (50–80 °C) further enhance process green-chemistry metrics.

Anticancer Cu(II) Prodrug Design with Targeted HSA Delivery

Medicinal chemistry programs pursuing metal-based anticancer agents can exploit the ~125-fold potency enhancement observed when [Cu(L)(Ind)NO₃] derived from this ligand is complexed with human serum albumin, yielding IC₅₀ values of 0.69–0.92 μM against MCF-7 breast cancer lines while retaining a >3.7-fold selectivity over normal WI-38 fibroblasts [2]. This differentiation—unmatched by the free ligand or cisplatin in the same assay panel—makes the compound a compelling starting point for albumin-bound Cu(II) prodrug development.

Antifungal Lead Optimization Leveraging the 5-Bromo-2-hydroxybenzylidene Pharmacophore

The SB-AF-1002 derivative, which retains the 5-bromo-2-hydroxybenzylidene core of this compound, has demonstrated 100% survival in murine models of cryptococcosis, candidiasis, and aspergillosis, outperforming fluconazole and voriconazole (30% survival) with complete organ fungal clearance [3]. For antifungal drug discovery teams, sourcing this specific benzohydrazide building block provides direct access to a validated pharmacophore that targets fungal glucosylceramide synthesis—a mechanism orthogonal to azole, polyene, and echinocandin drugs.

Combinatorial Coordination Chemistry with Tunable Metal-Complex Architecture

Coordination chemistry laboratories screening multiple metal precursors for catalytic or biological applications can leverage the precursor-dependent structural diversity of this ligand: mononuclear, dinuclear, or polynuclear V complexes are accessible simply by switching the vanadium source [4]. This property reduces the number of distinct ligands needed in a screening library and is not replicated by the non-brominated or 5-chloro analogs, which predominantly yield mononuclear species irrespective of the metal precursor.

Quote Request

Request a Quote for 5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.